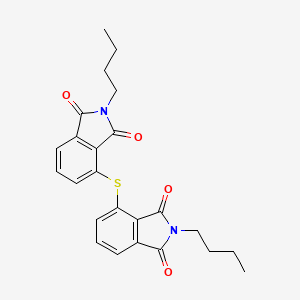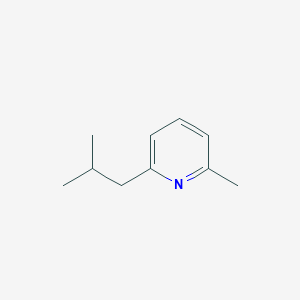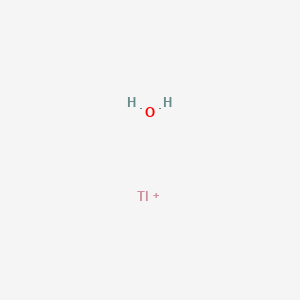
Thallium(1+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(1+);hydrate, also known as thallium(I) hydrate, is a compound consisting of thallium in its +1 oxidation state combined with water molecules. Thallium is a post-transition metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has limited commercial applications .
Métodos De Preparación
Thallium(1+);hydrate can be synthesized through various methods. One common approach involves the reaction of thallium(I) salts with water. For example, thallium(I) nitrate can be dissolved in water to form thallium(I) hydrate. Industrial production methods often involve the extraction of thallium from minerals such as zinc and lead ores, followed by purification and hydration processes .
Análisis De Reacciones Químicas
Thallium(1+);hydrate undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can undergo substitution reactions with halogens to form thallium halides.
Hydrolysis: Thallium(I) reacts with water to form thallium hydroxide and hydrogen gas.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various halogens. Major products formed from these reactions include thallium(III) oxide, thallium halides, and thallium hydroxide .
Aplicaciones Científicas De Investigación
Thallium(1+);hydrate has several scientific research applications:
Chemistry: It is used in the synthesis of other thallium compounds and as a reagent in various chemical reactions.
Biology: Thallium compounds are used in biological studies to understand their toxic effects on living organisms.
Mecanismo De Acción
The mechanism of action of thallium(1+);hydrate involves its interaction with cellular components. Thallium ions can interfere with potassium-regulated processes in cells, leading to disruption of cellular functions. Thallium can also induce oxidative stress and damage cellular structures, contributing to its toxicity .
Comparación Con Compuestos Similares
Thallium(1+);hydrate can be compared with other thallium compounds such as thallium(III) oxide and thallium halides. Unlike thallium(III) compounds, thallium(I) compounds are generally more stable and less reactive. Similar compounds include rubidium salts, which share similar crystal structures and chemical properties with thallium(I) salts .
Conclusion
This compound is a compound with significant scientific and industrial applications, despite its high toxicity. Its unique chemical properties and reactivity make it a valuable compound for research and various industrial processes.
Propiedades
Número CAS |
61003-61-0 |
|---|---|
Fórmula molecular |
H2OTl+ |
Peso molecular |
222.399 g/mol |
Nombre IUPAC |
thallium(1+);hydrate |
InChI |
InChI=1S/H2O.Tl/h1H2;/q;+1 |
Clave InChI |
QGYXCSSUHCHXHB-UHFFFAOYSA-N |
SMILES canónico |
O.[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




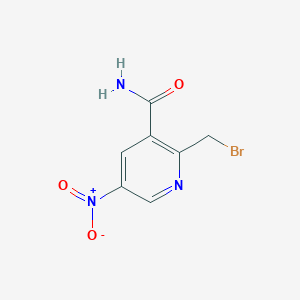
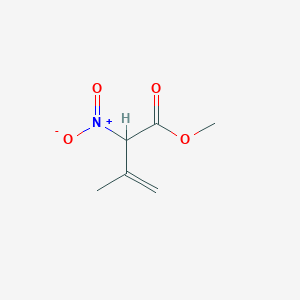

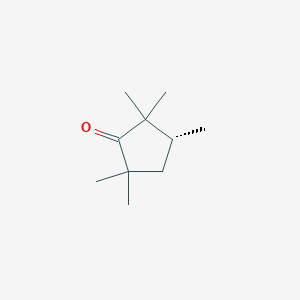
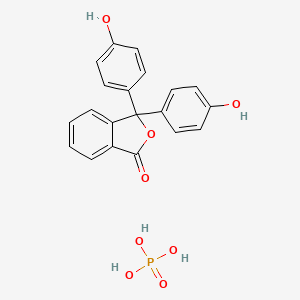

![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

